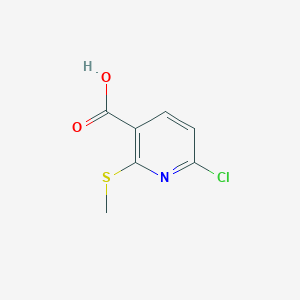
6-氯-2-(甲硫基)吡啶-3-羧酸
描述
“6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid” is a chemical compound . It is a derivative of pyridinecarboxylic acid . The IUPAC name for this compound is 6-chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid .
Molecular Structure Analysis
The molecular formula of “6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid” is C7H6ClNO2S . The InChI code for this compound is 1S/C7H7NO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) .
Physical And Chemical Properties Analysis
The molecular weight of “6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid” is 203.65 . It is a solid at room temperature .
科学研究应用
合成技术
- 合成芳基系连 1,2-二氢-2-氧代吡啶-3-羧酸的一种创新方法涉及使用甲基 6-芳基-4-甲硫基-2H-吡喃-2-酮-3-羧酸酯。该方法展示了生产各种衍生物的潜力,证明了 6-氯-2-(甲硫基)吡啶-3-羧酸在合成过程中的多功能性 (Pratap 等人,2007 年)。
化学反应和转化
- 研究表明 6-氯-2-(甲硫基)吡啶-3-羧酸在各种化学转化中很有用。例如,它的衍生物可以发生分子内环化反应,如在合成特定酯和其他复杂分子中所证明的那样 (Remizov 等人,2019 年)。
晶体结构和计算研究
- 该化合物一直是晶体结构分析和计算研究的主题,突出了其在理解分子构型和相互作用中的重要性。这些研究提供了对其衍生物的稳定性和互变异构形式的见解 (Shen 等人,2012 年)。
药物化学和药理学研究
- 虽然避免了具体药物使用和剂量细节,但值得注意的是,6-氯-2-(甲硫基)吡啶-3-羧酸的衍生物已被评估其抗结核活性,证明了该化合物在药物化学中的潜力 (Klimešová 等人,2012 年)。
工业应用
- 该化合物在工业领域有应用,特别是在生产各种吡啶衍生物方面。它的反应性和与其他化学物质形成配合物的能力增强了它在工业化学中的效用 (Kumar & Babu, 2009)。
属性
IUPAC Name |
6-chloro-2-methylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKOIJWVAYFEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




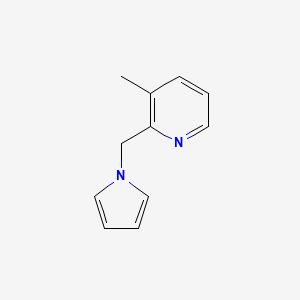
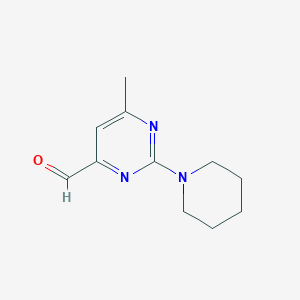
![2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B1428848.png)
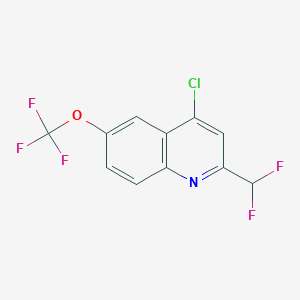

![1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1428852.png)
![N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428853.png)


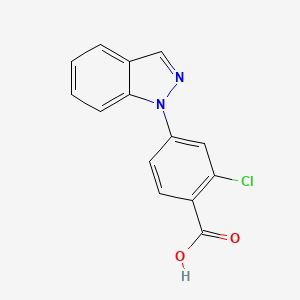
![4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B1428857.png)
![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1428858.png)
![2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428863.png)